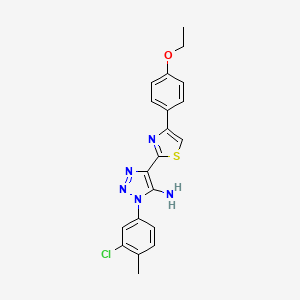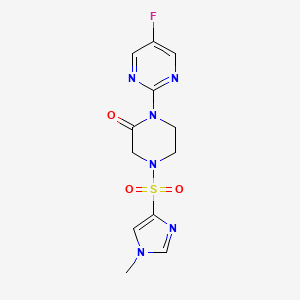
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FPMP, and its chemical formula is C14H16FN5O2S. FPMP is a piperazine derivative that has shown promising results in various research studies.
作用機序
The mechanism of action of FPMP is not yet fully understood. However, it has been suggested that FPMP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, FPMP has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting the activity of thymidylate synthase, FPMP prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FPMP has been found to have several biochemical and physiological effects. In cancer cells, FPMP inhibits the activity of thymidylate synthase, which prevents the synthesis of DNA and leads to cell death. Additionally, FPMP has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which further contributes to cell death. In neurological disorders, FPMP has been found to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
FPMP has several advantages for lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of this enzyme in cancer cells. Additionally, FPMP has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, FPMP also has several limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of studies that use FPMP.
将来の方向性
There are several future directions for the study of FPMP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of FPMP's mechanism of action, which could lead to the development of new cancer therapies. Additionally, FPMP could be studied for its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Overall, FPMP is a promising compound that has the potential to make significant contributions to scientific research.
合成法
The synthesis of FPMP involves several steps. The first step involves the reaction of 5-fluoropyrimidine-2,4(1H,3H)-dione with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole. The resulting product is then treated with piperazine in the presence of a base to obtain FPMP. The synthesis of FPMP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
FPMP has shown promising results in various scientific research studies. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. FPMP has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPMP has been studied for its potential use as a diagnostic tool in medical imaging.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-6-10(16-8-17)23(21,22)18-2-3-19(11(20)7-18)12-14-4-9(13)5-15-12/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPRYBWXZWYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
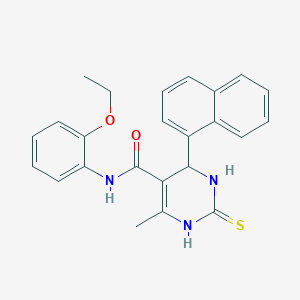
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)
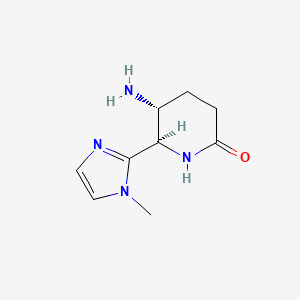
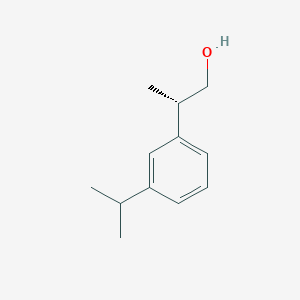
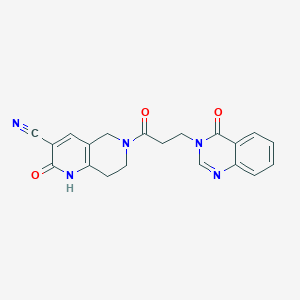
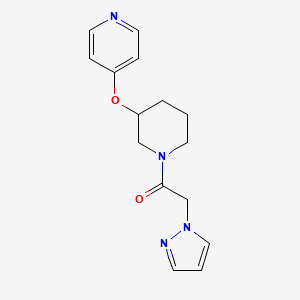
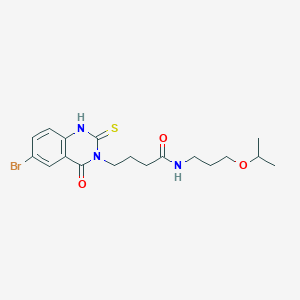
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)
